Maculatin 1.4
Description
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
GLLGLLGSVVSHVLPAITQHL |
Origin of Product |
United States |
Structural Elucidation and Biophysical Characterization of Maculatin 1.4
Primary Amino Acid Sequence Analysis
The foundational step in the structural characterization of any peptide is the determination of its primary amino acid sequence. Maculatin 1.4 is a 21-amino-acid-long peptide. novoprolabs.com The specific sequence of these amino acids dictates the peptide's physicochemical properties, including its charge, hydrophobicity, and propensity to adopt specific secondary structures. The primary sequence of this compound is H-Gly-Leu-Leu-Gly-Leu-Leu-Gly-Ser-Val-Val-Ser-His-Val-Leu-Pro-Ala-Ile-Thr-Gln-His-Leu-NH2. novoprolabs.com
| Property | Value |
| Full Name | This compound |
| Abbreviation | Mac1.4 |
| Sequence | GLLGLLGSVVSHVLPAITQHL |
| Length (aa) | 21 |
| Molecular Formula | C98H167N27O25 |
| Molecular Weight | 2123.5 |
| C-terminus | Amidated |
Determination of Secondary Structure Conformations
While the primary sequence provides the linear arrangement of amino acids, the biological function of this compound is contingent upon its three-dimensional conformation, particularly its secondary structure. The peptide's ability to disrupt microbial membranes is directly related to its conformational changes upon interacting with the lipid bilayer. In aqueous solution, many antimicrobial peptides, including the related Maculatin 1.1, exist in a largely unstructured or random coil state. nih.govunimelb.edu.au However, in the presence of a membrane-mimetic environment, they undergo a conformational transition to a more ordered structure, typically an α-helix. nih.govunimelb.edu.au This amphipathic helical structure is crucial for its membrane-disrupting activity.
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
For antimicrobial peptides like the maculatins, CD spectroscopy is instrumental in monitoring the conformational changes that occur upon interaction with lipid membranes or membrane-mimicking environments. For the related peptide Maculatin 1.1, CD studies have shown a transition from a random coil conformation in aqueous buffer to a predominantly α-helical structure upon interaction with lipid vesicles. nih.govresearchgate.net In the absence of vesicles, the CD spectrum of Maculatin 1.1 exhibits a single minimum around 200 nm, which is indicative of an unstructured conformation. nih.gov However, upon the addition of lipid vesicles, the spectrum shifts to one with characteristic minima at approximately 208 and 222 nm, a hallmark of α-helical content, which can reach up to 70%. nih.govresearchgate.net Similar conformational transitions are expected for this compound due to its sequence homology and shared mechanism of action. Oriented Circular Dichroism (OCD) can further provide information on the orientation of the helical peptide relative to the membrane bilayer. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides and proteins, both in solution and in the solid state. It is a key technique for determining the three-dimensional structure and dynamics of molecules at the atomic level.
Solution-state NMR is employed to determine the structure of peptides in solution, often in membrane-mimicking environments such as detergent micelles or a mixture of trifluoroethanol and water. For the related Maculatin 1.1, solution NMR studies have been conducted in both trifluoroethanol/water mixtures and in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. These studies revealed that Maculatin 1.1 adopts a helical structure with a distinct kink around Proline-15. This proline-induced bend is crucial as it facilitates a well-defined amphipathic conformation along the entire length of the peptide, which is important for its membrane-disrupting activity. The similarity in structure under these different solvent conditions suggests that structures determined in trifluoroethanol/water mixtures can be representative of those in a membrane environment.
Solid-state NMR (ssNMR) is uniquely suited for studying the structure and dynamics of peptides embedded within lipid bilayers, providing a more biologically relevant model of the cell membrane. nih.gov Techniques like 31P and 2H ssNMR are used to probe the effects of the peptide on the lipid components of the membrane, while 15N and 13C ssNMR can provide direct structural information on the peptide itself.
Studies on Maculatin 1.1 using 31P ssNMR have shown that the peptide induces the formation of an isotropic peak in the spectra of lipid bilayers. nih.gov This is indicative of highly mobile lipids, which is consistent with the formation of toroidal pores, a specific mechanism of membrane disruption. nih.gov Furthermore, ssNMR studies have demonstrated that Maculatin 1.1 disrupts the phospholipid headgroups and can cause changes in lipid dynamics. unimelb.edu.au These investigations provide insight into how the peptide perturbs the membrane structure to cause leakage and cell death.
Recent advancements in NMR technology, particularly Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR, have made it possible to study the interactions of antimicrobial peptides within intact bacterial cells. unimelb.edu.auunimelb.edu.au DNP-ssNMR significantly enhances the sensitivity of the NMR experiment, allowing for the detection of signals from isotopically labeled peptides and cellular components in their native environment. unimelb.edu.auunimelb.edu.au
In-cell DNP-ssNMR studies on Maculatin 1.1 in E. coli have revealed that the peptide can have multiple effects within the cell. unimelb.edu.aunih.govnih.gov These studies have shown that in addition to disrupting the lipid membrane, Maculatin 1.1 can induce condensation of DNA and prevent the formation of intermolecular salt bridges between lipid molecules. unimelb.edu.aunih.gov This demonstrates that the mode of action of membrane-active peptides can be multifaceted, involving interactions with targets other than the cell membrane. unimelb.edu.aunih.govnih.gov
Influence of Environmental Mimicry on this compound Structure
The conformation of this compound, like many antimicrobial peptides (AMPs), is significantly influenced by its environment. In aqueous solutions, these peptides typically exist in a random coil structure. However, in the presence of membrane-mimetic environments, such as micelles or lipid bilayers, they adopt a more defined secondary structure, which is crucial for their biological activity. nih.govresearchgate.net
For instance, studies on the closely related Maculatin 1.1 have shown that in a trifluoroethanol/water mixture or when incorporated into dodecylphosphocholine micelles, the peptide adopts a helical structure with a characteristic kink near Proline-15. researchgate.net This kink induces a well-defined amphipathic conformation along the entire peptide. researchgate.net The similarity in structure under these different membrane-mimetic conditions suggests that such environments are good representatives for studying the peptide's conformation within a natural membrane. researchgate.net Circular dichroism spectroscopy has been a key technique in observing this conformational change from a random coil to a predominantly α-helical structure upon interaction with membrane-mimicking vesicles. researchgate.net
The composition of the model membrane also plays a critical role. Maculatin peptides have been shown to interact differently with zwitterionic and anionic lipid bilayers, which are used to mimic mammalian and bacterial membranes, respectively. mdpi.com The presence of anionic lipids, which are more representative of bacterial membranes, often leads to stronger interactions and can influence the peptide's orientation and depth of insertion into the bilayer. frontiersin.orgfrontiersin.org
Higher-Order Structural Considerations and Dynamics
Molecular dynamics (MD) simulations have provided atomic-level insights into the behavior of Maculatin peptides within various membrane models. mdpi.com These computational studies complement experimental data by revealing the dynamic interactions between the peptide and lipid molecules. nih.govbiorxiv.org
Full-atom MD simulations of Maculatin 1.1 in anionic micelles and bilayers have shown that the peptide's orientation is more susceptible to the curvature of the membrane than to its surface charge. frontiersin.org In bilayers, Maculatin 1.1 consistently adopts a transmembrane orientation, while in the more curved environment of a micelle, it tends to wrap around the surface. frontiersin.org These simulations have also been used to investigate the formation of peptide aggregates, with dimers to pentamers being predominant in phospholipids (B1166683) with shorter acyl chains, and larger aggregates like hexamers forming in lipids with longer chains. frontiersin.org
Simulations have also been instrumental in understanding the process of pore formation. It has been suggested that Maculatin can form an ensemble of structurally diverse, transient, low-oligomeric pores. acs.org These pores are thought to form through the sequential addition of individual helices to a transmembrane helix or bundle, a mechanism that contrasts with some traditional models of pore formation. acs.org The peptide's ability to create these temporary pores is a key aspect of its membrane-disrupting activity. mdpi.com
Neutron reflectometry (NR) is a powerful technique for probing the structure of interfaces, providing a one-dimensional profile of the composition of thin layers. frontiersin.org This method is particularly useful for studying peptide insertion into supported lipid bilayers, as it can provide information about the location and orientation of the peptide within the membrane. nih.govtandfonline.com
NR experiments using deuterium-labeled Maculatin 1.1 have indicated that the peptide spans across anionic phosphatidylcholine/phosphatidylglycerol (PC/PG) bilayers. frontiersin.org This finding is consistent with the transmembrane orientation observed in MD simulations. frontiersin.org By measuring the neutron scattering length density profile, researchers can determine the depth to which the peptide inserts into the lipid core and its orientation relative to the bilayer normal. ill.eu Earlier studies on Maculatin 1.1 showed that it inserts into the hydrophobic core of the membrane at an angle, with the tilt angle being influenced by peptide concentration and the lipid composition of the bilayer. frontiersin.org
Role of C-Terminal Amidation in this compound Structure and Function
The C-terminal amidation is a common post-translational modification found in many antimicrobial peptides, including this compound. novoprolabs.comcore.ac.uk This modification, where the C-terminal carboxylic acid is replaced with an amide group, has been shown to be crucial for the peptide's structure, stability, and biological activity. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Maculatin 1.4 Action
Membrane Interaction and Permeabilization
The primary mode of action for maculatin peptides, including presumably Maculatin 1.4, involves direct interaction with and subsequent permeabilization of microbial cell membranes. This process is initiated by the peptide's attraction to the membrane surface, followed by disruption of the lipid bilayer's integrity, leading to cell death.
Electrostatic Interactions with Anionic Membrane Components
The initial contact between maculatin peptides and bacterial membranes is largely governed by electrostatic interactions. Bacterial cell membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the membrane surface mdpi.comnih.gov. As cationic peptides, maculatins are electrostatically attracted to these anionic components mdpi.comresearchgate.net. This attraction facilitates the accumulation of the peptide at the membrane surface, a crucial first step for its antimicrobial activity. While specific studies on this compound are lacking, the principle of electrostatic attraction is a fundamental aspect of the activity of most cationic antimicrobial peptides mdpi.comresearchgate.net.
Mechanisms of Membrane Disruption
Following the initial binding, maculatin peptides disrupt the membrane through one or a combination of proposed mechanisms. These models describe different ways the peptides can alter the lipid bilayer structure to create pores or cause widespread destabilization.
The toroidal pore model is a well-recognized mechanism for many antimicrobial peptides mdpi.commdpi.com. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the head groups of the lipid molecules mdpi.commdpi.comlatrobe.edu.au. This structure disrupts the membrane's barrier function, allowing for the leakage of ions and other cellular contents. Solid-state NMR studies on Maculatin 1.1 have shown the formation of an isotropic phase, which is indicative of the highly mobile lipids characteristic of a toroidal pore structure nih.gov. This suggests that peptides in the maculatin family are capable of forming such pores nih.gov.
In the barrel-stave model, the peptides first aggregate on the membrane surface and then insert into the lipid bilayer to form a pore resembling a barrel, with the peptides acting as the staves mdpi.comresearchgate.netresearchgate.net. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward to form an aqueous channel mdpi.com. While this model is established for some antimicrobial peptides, it is less commonly implicated for the maculatin family compared to the toroidal pore and carpet mechanisms soton.ac.uk. There is no direct evidence to suggest that this compound specifically forms barrel-stave pores.
The carpet mechanism proposes that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer mdpi.commdpi.com. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing widespread damage and the formation of micelles rather than discrete pores mdpi.comnih.gov. Some studies suggest that Maculatin 1.1 may act through a carpet-like mechanism, particularly at higher concentrations soton.ac.uk. This mechanism would lead to a more generalized disruption of the membrane structure.
Characterization of Pore Size and Dynamics
The size and stability of the pores formed by maculatin peptides are critical determinants of their lytic activity. Studies on Maculatin 1.1 provide valuable data that can be used to infer the characteristics of pores that might be formed by this compound.
Dye leakage assays using fluorescent dextrans of different sizes have been employed to estimate the pore size formed by Maculatin 1.1. In these experiments, the release of a smaller dextran (FD-4, 4 kDa) was significantly higher than that of a larger dextran (RD-40, 40 kDa) nih.gov. This differential release indicates the formation of pores with a finite size. Based on these findings, the pore size formed by Maculatin 1.1 is estimated to be between 1.4 nm and 4.5 nm in diameter nih.gov.
The dynamics of these pores are thought to be transient, with their formation and dissipation being dependent on factors such as peptide concentration and lipid composition of the target membrane.
| Peptide | Experimental Method | Probe Molecule (Size) | Result | Estimated Pore Size (Diameter) | Reference |
|---|---|---|---|---|---|
| Maculatin 1.1 | Dye Leakage Assay | Fluorescein Dextran (4 kDa) | High Release | 1.4 nm - 4.5 nm | nih.gov |
| Maculatin 1.1 | Dye Leakage Assay | Rhodamine Dextran (40 kDa) | Low Release |
Differential Interactions with Prokaryotic and Eukaryotic Model Membranes
The antimicrobial activity of Maculatin peptides is intrinsically linked to their ability to selectively interact with and disrupt microbial cell membranes while exhibiting lower toxicity towards eukaryotic cells. This selectivity is primarily governed by the distinct lipid compositions of prokaryotic and eukaryotic membranes. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, which electrostatically attract the cationic Maculatin peptides. nih.govmdpi.com In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC) and sphingomyelin, resulting in a reduced electrostatic attraction. nih.govnih.gov
Studies utilizing model lipid bilayers have been instrumental in elucidating the molecular basis for Maculatin's selectivity. Research on Maculatin 1.1, a close analogue of this compound, has demonstrated its preferential interaction with anionic membranes that mimic bacterial compositions.
Further investigations using solid-state NMR have shown that Maculatin 1.1 has a more significant effect on the anionic lipid DMPG compared to neutral lipids. researchgate.net These findings support the idea that electrostatic interactions are a key driver for the initial binding of Maculatin to bacterial membranes. nih.gov While Maculatin 1.1, a peptide with a low net positive charge (+1 at neutral pH), does bind to zwitterionic membranes, its affinity is markedly higher for anionic surfaces. nih.govresearchgate.net Molecular dynamics simulations and neutron reflectometry experiments have suggested that in anionic bilayers, Maculatin 1.1 can span across the membrane, which supports a transmembrane pore formation model. researchgate.net
The table below summarizes the differential interactions of Maculatin 1.1 with model lipid bilayers.
| Model Membrane Composition | Interaction Characteristics | Implied Mechanism |
| DMPC (Eukaryotic mimic) | Concentration-dependent binding, increasing perturbation of bilayer order. researchgate.net | General membrane disruption. |
| DMPC/DMPG (Prokaryotic mimic) | Stronger, concentration-dependent interaction with retention of bilayer structure. researchgate.net | Pore formation. researchgate.net |
The selectivity of Maculatin peptides extends to their interaction with eukaryotic cells, such as human red blood cells (hRBCs). Maculatin 1.1 has been shown to have an intermediate level of cytotoxicity against hRBCs, with a higher concentration required to induce lysis compared to its antibacterial concentrations. nih.gov This reduced hemolytic activity is a crucial characteristic for potential therapeutic applications.
The basis for this selectivity lies in the composition of the erythrocyte membrane, which, like other eukaryotic cells, has an outer leaflet rich in neutral, zwitterionic phospholipids. nih.gov Model membranes composed of POPC/Cholesterol/Sphingomyelin, designed to mimic hRBC membranes, have been used to study these interactions. Circular dichroism spectroscopy revealed that Maculatin 1.1 did not adopt a significant helical conformation in the presence of these hRBC mimics, in contrast to its conformational change upon interacting with anionic bacterial model membranes. nih.gov This suggests that the initial interaction and subsequent structural changes required for membrane disruption are less favorable with erythrocyte membranes.
The following table presents a comparison of Maculatin 1.1's activity against bacterial cells and human red blood cells.
| Cell Type | Target Membrane Composition | Maculatin 1.1 Activity |
| Staphylococcus aureus | High content of anionic phospholipids (PG, Cardiolipin). nih.gov | High (MIC of 4 µM). nih.gov |
| Escherichia coli | Anionic phospholipids in the inner membrane. nih.gov | Lower (MIC of 64 µM). nih.gov |
| Human Red Blood Cells (hRBC) | Outer leaflet rich in zwitterionic phospholipids (PC, Sphingomyelin). nih.govmdpi.com | Intermediate cytotoxicity (hemolytic activity at 30 µM). nih.gov |
Effects on Bacterial Cell Envelope Integrity
Maculatin peptides exert their primary antibacterial effect by compromising the structural integrity of the bacterial cell envelope. This disruption is a direct consequence of the peptide's interaction with the cell membrane, leading to increased permeability and ultimately, cell death.
Electron microscopy has provided direct visual evidence of the damage inflicted by Maculatin peptides on bacterial cells. Studies on Staphylococcus aureus treated with Maculatin 1.1 have revealed significant morphological changes. nih.gov Electron micrographs show that after incubation with the peptide, the bacterial cell surfaces appear rough and rippled. nih.gov This severe disintegration of the cell envelope is indicative of a potent lytic mechanism. nih.govnih.gov These observations suggest that the peptide's action goes beyond simple pore formation, potentially leading to a more catastrophic failure of the membrane structure at higher concentrations. nih.gov The use of liquid-phase electron microscopy (LP-EM) is an emerging technique that could provide real-time, high-resolution imaging of these dynamic interactions in a hydrated state. biorxiv.orgnih.gov
The disruption of the bacterial membrane by Maculatin leads to a loss of its function as a selective barrier. This increase in permeability can be quantified using dye release and uptake assays. In these experiments, bacterial cells or model vesicles are loaded with fluorescent dyes, and the release of these dyes into the surrounding medium upon peptide addition is monitored. Alternatively, the uptake of dyes from the external environment into the cells is measured.
Flow cytometry experiments with S. aureus have demonstrated that Maculatin 1.1 induces the uptake of fluorescently labeled dextrans. nih.gov A significant uptake of a small dextran (FD-4, 4 kDa) and a lesser, but still substantial, uptake of a larger dextran (RD-40, 40 kDa) were observed. nih.gov These findings indicate that Maculatin 1.1 forms pores of a finite size in the bacterial membrane. nih.gov
Complementary experiments using model lipid vesicles encapsulating these dyes showed a complete release of the smaller dye but only a partial release of the larger one. nih.gov Based on the sizes of the dextrans, the pore size formed by Maculatin 1.1 is estimated to be between 1.4 nm and 4.5 nm. nih.gov This size is significant for a relatively small peptide and is sufficient to dissipate ion gradients and allow the leakage of essential cellular components, leading to cell death. nih.gov
The data from these permeability assays are summarized in the table below.
| Assay Type | Organism/Model System | Dye Used | Result | Inferred Pore Size |
| Dye Uptake (Flow Cytometry) | S. aureus | FD-4 (4 kDa) | 65% uptake. nih.gov | Between 1.4 nm and 4.5 nm. nih.gov |
| Dye Uptake (Flow Cytometry) | S. aureus | RD-40 (40 kDa) | 35% uptake. nih.gov | Between 1.4 nm and 4.5 nm. nih.gov |
| Dye Release (Vesicles) | Model Membranes | FD-4 (4 kDa) | Full release. nih.gov | Between 1.4 nm and 4.5 nm. nih.gov |
| Dye Release (Vesicles) | Model Membranes | RD-40 (40 kDa) | 40% release. nih.gov | Between 1.4 nm and 4.5 nm. nih.gov |
Intracellular Targets and Post-Membrane Effects
While the primary mechanism of action for many antimicrobial peptides (AMPs), including Maculatins, is the disruption of the cell membrane, there is growing evidence that some AMPs can translocate across the membrane to interact with intracellular targets. mdpi.comresearchgate.net For this compound specifically, the literature primarily focuses on its membrane-disrupting activities, and detailed studies on its specific intracellular targets are not as prevalent.
However, the general mechanisms of other AMPs provide a framework for potential post-membrane effects. Once inside the bacterial cell, AMPs can interfere with various essential cellular processes. These can include the inhibition of DNA replication, transcription, and protein synthesis. mdpi.comresearchgate.net Some peptides have been shown to bind to nucleic acids or interfere with enzymatic activities within the cytoplasm. researchgate.net For instance, proline-rich AMPs are known to cross the bacterial membrane without causing significant damage and then inhibit protein synthesis. mdpi.com It has been proposed that some peptides can form transient pores that allow them to enter the cell and then act on these internal targets. mdpi.com
Given that this compound forms pores in the bacterial membrane, it is plausible that at sub-lytic concentrations, these pores could serve as entry points for the peptide into the cytoplasm. However, further research is required to determine if this compound or its analogues have specific, high-affinity intracellular targets or if their intracellular effects are secondary to the catastrophic membrane damage they induce.
Structure Activity Relationship Sar Studies and Analogue Design
Rational Design Principles for Maculatin 1.4 Analogues
The rational design of maculatin analogues is centered on optimizing its physicochemical properties to improve its therapeutic index. Key principles involve the strategic manipulation of net positive charge, hydrophobicity, and amphiphilicity. mdpi.com A critical aspect of the design is achieving a delicate balance between these properties. For instance, while increased hydrophobicity can enhance the peptide's ability to partition into and disrupt the lipid bilayer, excessive hydrophobicity can lead to increased toxicity against host cells, such as red blood cells. nih.gov
The goal is to enhance the peptide's selectivity for the negatively charged membranes of bacteria over the generally neutral membranes of eukaryotic cells. nih.gov The design process often employs computational models and biophysical techniques to predict how changes in the amino acid sequence will affect the peptide's structure and its interactions with different membrane types. uq.edu.au This allows for a more targeted approach to creating analogues with superior antimicrobial potency and reduced host cytotoxicity. mdpi.com
Impact of Amino Acid Substitutions on Biological Activity
Single amino acid substitutions can have a profound impact on the biological function of maculatin. The native peptide's activity is highly dependent on specific residues at key positions. Mutagenesis studies, where specific amino acids are replaced, are a common method to probe the functional importance of each position in the sequence. nih.gov
| Original Residue (Position) | Substituted Residue | Effect on Maculatin 1.1 Biological Activity |
| Proline (15) | Alanine (B10760859) | Markedly reduced antibacterial activity; loss of structural kink. researchgate.netresearchgate.net |
This table illustrates the critical role of specific amino acids in the function of Maculatin 1.1, providing a basis for substitution strategies in analogue design.
Role of Specific Structural Motifs (e.g., Proline Kink, Hydrophobicity)
The structure of maculatin is characterized by distinct motifs that are crucial for its membrane-disrupting capabilities. The most significant of these is the kink induced by the proline residue at position 15. nih.gov This kink breaks the peptide into two helical segments, which is believed to maximize the peptide's amphipathicity, allowing for a more effective interaction with the membrane interface. nih.govresearchgate.net The synthetic analogue where proline is replaced by alanine forms a more uniform, linear helix but loses its biological potency, confirming the functional importance of the kink. researchgate.net
Hydrophobicity is another dominant factor. Antimicrobial peptides typically contain around 50% hydrophobic residues, which facilitates their insertion into the nonpolar core of the bacterial lipid bilayer. nih.gov Maculatin 1.1's sequence features a specific arrangement of hydrophobic and hydrophilic residues that, upon folding into an α-helix in a membrane environment, creates a distinct amphipathic surface. This structure is essential for its lytic activity, allowing it to disrupt membrane integrity. nih.gov The balance of hydrophobicity is critical; it must be sufficient for membrane partitioning but not so high as to cause indiscriminate lysis of host cell membranes. nih.gov
Influence of Peptide Length and Net Charge on Efficacy
At a neutral pH, Maculatin 1.1 has a relatively low net positive charge of +1. researchgate.netnih.gov This is lower than many other antimicrobial peptides, which often have charges of +2 to +7 or higher. nih.gov The cationic nature of the peptide facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes. tno.nl However, the low net charge of maculatin suggests that while electrostatic attraction is a factor, hydrophobic interactions play a proportionally larger role in its mechanism. The influence of net charge is complex; increasing it can enhance bacterial membrane targeting but may not always lead to higher efficacy and can sometimes increase toxicity. frontiersin.org
| Physicochemical Property | Value for Maculatin 1.1 | Significance for Efficacy |
| Peptide Length | 21 amino acids | Optimal for interacting with and perturbing bacterial membrane thickness. frontiersin.orgnih.gov |
| Net Charge (at pH 7) | +1 | Facilitates initial targeting of anionic bacterial membranes; indicates a strong role for hydrophobicity in its mechanism. researchgate.netnih.gov |
This table summarizes key physicochemical properties of Maculatin 1.1 and their influence on its antimicrobial function.
Synthetic Modification Strategies for Enhanced Properties
To improve upon the natural properties of maculatin, various synthetic modification strategies are employed. These aim to enhance potency, stability, and selectivity. One advanced strategy is "hydrocarbon stapling," where synthetic hydrocarbon links are introduced to lock the peptide into its bioactive α-helical conformation. mdpi.com This modification can increase resistance to proteolytic degradation by shielding susceptible sites and reducing the conformational flexibility required for enzyme action, a common limitation for the therapeutic use of natural peptides. mdpi.com
Another common modification is C-terminal amidation. The native Maculatin 1.1 peptide has an amidated C-terminus (a -CONH2 group instead of a -COOH group). researchgate.net This modification removes the negative charge at the C-terminus, thereby increasing the peptide's net positive charge and enhancing its interaction with bacterial membranes. It also confers greater resistance to degradation by carboxypeptidases. For recombinant production of analogues, strategies involving dual fusion tags, such as SUMO and intein, have been developed to increase yield and prevent toxicity to the host expression system, like E. coli. researchgate.net
Macrocyclization and Other Conformational Constraints in Analogues
Introducing conformational constraints through macrocyclization is a powerful strategy in peptide drug design. nih.gov By cyclizing the peptide—forming a covalent bond between two points in the linear sequence—the molecule can be pre-organized into its bioactive conformation. mdpi.comdiva-portal.org This pre-organization reduces the entropic penalty associated with the peptide adopting its active shape upon binding to its target, which can lead to a significant increase in binding affinity and potency. mdpi.comnih.gov
Biosynthesis and Production Methodologies for Maculatin 1.4
Natural Occurrence and Secretion in Amphibian Species
Maculatin peptides, including Maculatin 1.4, are naturally occurring components of the innate immune system of certain Australian tree frogs. frontiersin.org These peptides are secreted from granular glands in the skin and serve as a first line of defense against a broad range of microbial pathogens. mdpi.comimrpress.comresearchgate.net Specifically, Maculatin 1.1, a closely related peptide, has been isolated from the skin secretions of the Australian tree frog Litoria genimaculata. frontiersin.orgresearchgate.net The secretion of these peptides is a holocrine process, where the contents of the glands are released onto the skin's surface in response to injury or stress, forming a protective barrier. imrpress.com
The skin of a single frog species can produce a diverse arsenal (B13267) of AMPs, often between 10 to 20 different peptides, each with unique sequences and antimicrobial activities. imrpress.com This diversity is a result of rapid evolution, leading to distinct peptide repertoires even among closely related species. imrpress.com
Chemical Synthesis of this compound and its Analogues
The chemical synthesis of peptides like this compound is a cornerstone for producing sufficient quantities for research and for creating analogues with modified properties.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of this compound and its analogues. ethz.chbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.comlcms.cz The most common approach is the Fmoc/tBu strategy, which utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary Nα-amino group protection and tert-butyl (tBu) based groups for permanent side-chain protection. nih.gov
The SPPS process can be carried out manually or using automated peptide synthesizers, with microwave-assisted synthesizers offering accelerated reaction times. rsc.orgejbiotechnology.info A typical synthesis cycle involves:
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, commonly with a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.orgejbiotechnology.info
Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). rsc.org The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain. rsc.org
Washing: The resin is thoroughly washed to remove excess reagents and by-products. rsc.org
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and the side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). lcms.czrsc.org
Purification and Characterization Techniques (HPLC, Mass Spectrometry)
Following cleavage from the resin, the crude synthetic peptide contains various impurities and requires purification. lcms.cz Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound. lcms.czrsc.org The crude peptide is dissolved and injected into an HPLC system equipped with a C8 or C18 reversed-phase column. rsc.orgtarosdiscovery.com A gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like TFA, is used to elute the peptide, separating it from impurities based on hydrophobicity. lcms.czrsc.org
After purification, the identity and purity of the peptide are confirmed using mass spectrometry (MS) and analytical HPLC. rsc.orgmeasurlabs.com Mass spectrometry provides the molecular weight of the peptide, confirming the correct sequence has been synthesized. measurlabs.comunina.it Analytical HPLC is used to assess the purity of the final product. rsc.orgtarosdiscovery.com
Recombinant Expression Systems for this compound Production
While chemical synthesis is effective, recombinant DNA technology offers a cost-effective and scalable alternative for producing larger quantities of this compound, especially for applications requiring isotopic labeling. nih.gov Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and high expression levels. openaccessjournals.comfrontiersin.org
Fusion Protein Strategies for Improved Yield and Solubilization
Direct expression of AMPs like this compound in E. coli can be challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. nih.govresearchgate.net To overcome these issues, this compound is often expressed as a fusion protein. nih.govresearchgate.net This involves genetically fusing the this compound sequence to a larger, more stable protein partner. nih.gov
Commonly used fusion partners include:
Glutathione-S-transferase (GST): This tag can enhance solubility and provides a convenient method for purification via affinity chromatography. nih.gov
Thioredoxin (Trx): Known to improve the solubility of its fusion partner. unimelb.edu.au
Small Ubiquitin-like Modifier (SUMO): This fusion partner is effective in increasing the expression and solubility of proteins and can be precisely cleaved by SUMO-specific proteases to release the target peptide. researchgate.netunimelb.edu.au
NusA (N utilization substance A): A large protein that can significantly enhance the solubility of hydrophobic peptides. nih.gov
Isotopic Labeling for Advanced NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of peptides like this compound. unimelb.edu.au These studies often require the incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H into the peptide. unimelb.edu.ausigmaaldrich.com Recombinant expression in E. coli is particularly well-suited for producing isotopically labeled peptides. nih.govzobio.com
By growing the E. coli host in a minimal medium where the sole sources of carbon and nitrogen are ¹³C-glucose and ¹⁵NH₄Cl, respectively, uniformly labeled this compound can be produced. researchgate.netsigmaaldrich.com This allows for a wide range of NMR experiments to be performed to determine the peptide's structure in different environments, such as in solution or when interacting with model membranes. frontiersin.orgunimelb.edu.au Site-specific labeling, where only certain amino acid types are labeled, can also be achieved by supplementing the growth medium with a mix of labeled and unlabeled amino acids. sigmaaldrich.com This approach is invaluable for detailed structural and functional analyses of this compound. unimelb.edu.auzobio.com
Comparative Analysis of Synthetic and Recombinant Maculatin 1.1
The production of Maculatin 1.1, like many antimicrobial peptides (AMPs), can be achieved through two primary methods: direct chemical synthesis and recombinant DNA technology. Both approaches have distinct advantages and yield a product with comparable biological activity, though the processes and potential impurities differ.
Chemical Synthesis: The most common method for producing synthetic peptides is Solid-Phase Peptide Synthesis (SPPS). novoprolabs.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. nih.gov For Maculatin 1.1, synthesis is often performed using Fmoc (9-fluorenylmethoxy carbonyl) chemistry. americanchemicalsuppliers.com This method allows for precise control over the amino acid sequence and the straightforward incorporation of modifications, such as the C-terminal amidation crucial for the activity of many maculatins. novoprolabs.comamericanchemicalsuppliers.com Following assembly, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC). americanchemicalsuppliers.com
Recombinant Production: Recombinant production offers a biological route to peptide synthesis, often using microbial hosts like Escherichia coli. novoprolabs.com This method can be more cost-effective for large-scale production. uclan.ac.uk However, the production of AMPs in bacteria can be challenging due to their toxicity to the host cells. acs.org To overcome this, Maculatin 1.1 has been successfully produced in E. coli using a dual-fusion construct involving SUMO and intein tags. novoprolabs.com This strategy mitigates toxicity and facilitates the generation of the native peptide with the correct N-terminus and an amidated C-terminus after a one-pot cleavage and purification process. novoprolabs.com
Research has demonstrated that recombinant Maculatin 1.1 produced using this fusion tag system possesses an identical structure and biological activity to the version produced via SPPS. novoprolabs.com This equivalence is crucial, as it validates the use of recombinant systems for producing functionally active maculatin peptides for research and potential therapeutic applications.
Below is a comparative overview of the two production methodologies for Maculatin 1.1.
Table 1: Comparison of Production Methodologies for Maculatin 1.1
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Production (in E. coli) |
|---|---|---|
| Principle | Stepwise chemical addition of amino acids on a solid support. nih.gov | Gene expression in a host organism to produce the peptide. uclan.ac.uk |
| Key Advantage | Precise sequence control, ease of incorporating non-natural amino acids and modifications. uclan.ac.uk | Potential for high yields and lower cost for large-scale production. uclan.ac.uk |
| Primary Challenge | Higher cost for long peptides, use of chemical reagents. novoprolabs.com | Potential toxicity of the peptide to the host organism, complex purification from host proteins. acs.org |
| Maculatin 1.1 Purity | High purity (>99%) can be achieved after HPLC. americanchemicalsuppliers.com | High purity (>95%) has been reported after purification. novoprolabs.com |
| Yield | Typically in the milligram to gram scale, depending on synthesis scale. americanchemicalsuppliers.com | A reported yield for isotopically labeled Maculatin 1.1 was 0.1 mg/L of culture. novoprolabs.com |
| C-terminal Amidation | Achieved directly using a specific type of resin during synthesis. novoprolabs.comamericanchemicalsuppliers.com | Achieved via enzymatic conversion or intein-based systems post-translation. novoprolabs.com |
| Final Product Identity | Verified by mass spectrometry and HPLC. americanchemicalsuppliers.com | Verified by mass spectrometry; activity confirmed to be identical to synthetic peptide. novoprolabs.com |
Table 2: Research Findings on Synthetic vs. Recombinant Maculatin 1.1
| Parameter | Synthetic Maculatin 1.1 (SPPS) | Recombinant Maculatin 1.1 | Source |
|---|---|---|---|
| Production Method | Fmoc-based Solid-Phase Peptide Synthesis | Double fusion construct (SUMO-intein) in E. coli | novoprolabs.comamericanchemicalsuppliers.com |
| Structure | Unstructured in aqueous solution, forms an α-helix in membrane-mimicking environments. | Possessed identical structure to the synthetic peptide. | novoprolabs.comnih.gov |
| Biological Activity | Potent activity against Gram-positive bacteria like Staphylococcus aureus. | Possessed identical activity to the synthetic peptide. | novoprolabs.comnih.gov |
| Key Structural Feature | Presence of a central kink near Pro15, crucial for full biological activity. | Assumed identical due to equivalent activity and structural analysis. | bbk.ac.uk |
| Application in Research | Used as a standard for structural and activity studies. | Enables production of isotopically labeled peptide for advanced NMR studies. | novoprolabs.compmfst.hr |
Research Applications and Broader Implications Non Clinical Focus
Exploration of Maculatin 1.4 as a Research Tool for Membrane Biology
While specific studies focusing exclusively on this compound as a tool for membrane biology are not extensively detailed in the reviewed literature, comprehensive research on the closely related analogue, Maculatin 1.1, provides a strong framework for its potential utility in this area. The maculatin peptides are valuable probes for understanding peptide-lipid interactions and the mechanisms of membrane disruption.
Research on Maculatin 1.1 has demonstrated its ability to interact with and perturb model phospholipid membranes. researchgate.net These studies utilize techniques such as dual polarisation interferometry and neutron reflectometry to analyze the peptide's effect on bilayers mimicking both eukaryotic (zwitterionic) and prokaryotic (anionic) membranes. researchgate.netscispace.com Maculatin 1.1 shows a stronger interaction with anionic membranes, which is characteristic of bacterial membranes, supporting a charge-based selectivity. researchgate.netfrontiersin.org
The mechanism of action for Maculatin 1.1 has been described as pore formation. researchgate.netnih.gov Studies using fluorescent dextrans of different sizes with Staphylococcus aureus indicated the formation of a pore with an estimated size between 1.4 nm and 4.5 nm. nih.govasm.org Further investigation with solid-state nuclear magnetic resonance (NMR) spectroscopy revealed that the peptide induces a toroidal pore structure, where the lipid monolayers are bent continuously from the outer to the inner leaflet through the pore. nih.gov The kink in the peptide's helical structure, caused by a central proline residue, is considered critical for this membrane disruption activity. researchgate.net Given the structural similarities between maculatin analogues, this compound is an important compound for comparative studies to further elucidate the precise structural requirements for membrane binding, insertion, and pore formation.
Development of this compound as a Scaffold for Antimicrobial Peptide Design
The development of novel antibiotics is a critical area of research, and antimicrobial peptides are considered promising scaffolds for new drug design. nih.govfrontiersin.org The structure-activity relationships (SAR) of the maculatin family are studied to provide insights for designing synthetic peptides with improved activity and selectivity. nih.gov
Key findings from SAR studies on Maculatin 1.1 and its analogues, which inform the potential use of this compound as a scaffold, include:
Peptide Length: The entire 21-amino-acid chain of Maculatin 1.1 is crucial for its full antibacterial activity. Shortened analogues show significantly reduced or no activity. nih.gov
Central Proline: A proline residue at position 15 in Maculatin 1.1 creates a flexible kink in its α-helical structure. This feature is vital for its membrane disruption mechanism. researchgate.net An analogue where this proline was replaced with alanine (B10760859) showed markedly reduced activity, highlighting the importance of this structural feature.
Charge and Hydrophobicity: The net positive charge and the distribution of hydrophobic residues (amphipathicity) are fundamental to the peptide's ability to selectively bind to and disrupt bacterial membranes. imrpress.comnih.gov
By systematically modifying the sequence of natural peptides like this compound and observing the effects on antimicrobial efficacy and toxicity, researchers can derive principles for de novo peptide design. This approach aims to create peptides that are more potent against resistant pathogens, stable in physiological conditions, and less toxic to mammalian cells. nih.gov
Investigation of this compound's Activity in Non-Human Model Systems
This compound is confirmed to possess antimicrobial activity. novoprolabs.comamericanchemicalsuppliers.com However, specific minimum inhibitory concentration (MIC) data for this compound against a range of bacterial strains is not widely available in the current literature. Extensive research on Maculatin 1.1 provides detailed insights into the family's antibacterial spectrum.
Maculatin 1.1 is highly potent against Gram-positive bacteria but shows weaker activity against Gram-negative bacteria. nih.gov For example, it inhibits the growth of Staphylococcus aureus at a much lower concentration than Escherichia coli. nih.gov This selectivity is attributed to the higher content of negatively charged lipids in the membranes of Gram-positive bacteria. nih.gov
Table 1: In Vitro Activity of Maculatin 1.1 Against Various Cell Types
| Organism/Cell Type | Strain | Assay | Value (μM) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | (Not specified) | MIC | 4 | nih.gov |
| Staphylococcus aureus | (Not specified) | MIC | 7 | nih.govasm.org |
| Escherichia coli | (Not specified) | MIC | 64 | nih.gov |
| Human Red Blood Cells | N/A | HC₅₀ | 30 | nih.gov |
Many antimicrobial peptides are investigated for their anti-cancer potential because tumor cells often have a higher negative surface charge compared to healthy cells, similar to bacteria. researchgate.net This can lead to selective binding and disruption of cancer cell membranes.
Research into the maculatin family has touched upon this area. Maculatin 1.1 has been reported to possess anti-tumour activity. scispace.com However, one study found that Maculatin 1.1 exhibited relatively low cytotoxic activity against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with 50% cytotoxic concentrations (CC₅₀) being higher than its antibacterial MICs. nih.gov There is currently a lack of specific research data on the anti-cancer mechanisms of this compound in cellular models. The design of novel peptide analogues with enhanced selectivity and potency against cancer cells is an active area of research. uq.edu.aunih.gov
The potential of maculatins extends to anti-fungal and anti-viral applications. The disruption of lipid membranes is a mechanism that can be effective against enveloped viruses. nih.govescholarship.org
Anti-Viral Potential: Maculatin 1.1 has been noted for its anti-viral activity. scispace.com Furthermore, a database of antimicrobial peptides lists this compound as having potential anti-viral properties. cpu-bioinfor.org Supporting this, a study screening peptides for anti-HIV-1 activity identified Maculatin 1.3, another close analogue, as being active against the virus. nih.gov These findings suggest that this compound could be a subject for further investigation in virology research, particularly against enveloped viruses.
Anti-Fungal Potential: While many frog-derived peptides show anti-fungal properties, specific data on this compound's activity against fungal pathogens is limited in the reviewed literature. imrpress.com Peptides like aurein (B1252700) 1.2, which shares structural features with the maculatins, are known to be active against fungi such as Candida albicans, and serve as templates for developing more potent anti-fungal peptides. nih.gov This suggests a potential avenue for research into this compound.
Gene Expression and Proteomic Studies Related to this compound
A review of the available scientific literature did not yield specific studies focusing on the gene expression or proteomic changes in host or target cells in response to this compound. Such studies, often employing techniques like transcriptomics (RNA-seq) and proteomics (mass spectrometry), are crucial for a deeper understanding of a compound's mechanism of action and its off-target effects. nih.govnih.gov For antimicrobial peptides, these studies could reveal whether they have intracellular targets or trigger specific stress response pathways in bacteria beyond membrane disruption. For host cells, they could identify pathways related to inflammation or cytotoxicity. The development of methods for recombinant expression of peptides like Maculatin 1.1 is a key step that enables the production of isotopically labeled peptides for advanced structural and interaction studies, which could complement future proteomic and gene expression analyses. researchgate.net
Regulation of this compound Gene Expression in Amphibians
The precise mechanisms governing the gene expression of this compound in amphibians have not been specifically elucidated in scientific literature. However, research into the broader family of antimicrobial peptides (AMPs) in frogs, particularly from the Litoria genus, provides a foundational understanding of the likely regulatory pathways. The expression of these defense peptides is a complex process influenced by developmental stage, environmental pressures, and hormonal signals.
Studies on various amphibian species indicate that the production of a full and potent arsenal (B13267) of skin peptides is closely linked to metamorphosis. While small quantities of some defense peptides can be detected in the larval (tadpole) stages of species like Litoria splendida, the complete adult profile of these compounds typically does not appear until after the tadpole has transformed into a frog. This developmental regulation ensures that the energetically costly production of these peptides coincides with the transition to a terrestrial or semi-terrestrial life, where the frog encounters a different spectrum of pathogens. The timing of this expression can also be influenced by the species' life history strategy; species with longer larval periods may invest in some level of peptide defense earlier than those with rapid development.
Hormonal control is another critical factor. In some amphibian genera, such as Rana and Bombina, glucocorticoids have been shown to inhibit the transcription of genes that code for antimicrobial peptides. This is achieved through the upregulation of an inhibitor protein (IκBα) which interferes with the NF-κB signaling pathway, a key regulator of immune and inflammatory responses. While this specific pathway has not been confirmed for this compound, it represents a plausible model for its regulation. The genes for many amphibian AMPs contain promoter regions with recognition sites for various nuclear factors, suggesting a sophisticated and inducible system of control.
Environmental and external factors also play a significant role. The composition of the microbial community on a frog's skin can influence the expression profile of its AMPs. This suggests a dynamic defense system that can adapt to specific pathogenic threats. However, anthropogenic factors like habitat degradation, pollution, and climate variability can act as stressors that may alter or suppress the frog's ability to produce these crucial peptides, potentially increasing its susceptibility to diseases.
Proteomic Analysis of Cellular Responses to this compound
There are currently no published studies that have performed a specific proteomic analysis of the cellular response to this compound. However, the field of proteomics, which is the large-scale study of proteins, offers powerful tools to understand the detailed molecular mechanisms by which antimicrobial peptides act. Mass spectrometry-based proteomics, in particular, can identify and quantify thousands of proteins within a cell, providing a snapshot of the changes that occur when it is exposed to a substance like this compound.
When a bacterium is treated with an AMP, it initiates a stress response, leading to significant changes in its proteome (the entire set of its proteins). By comparing the proteome of treated versus untreated cells, researchers can infer the peptide's mechanism of action. Studies on other AMPs reveal common patterns of cellular response. These often involve alterations in proteins crucial for fundamental processes.
A hypothetical proteomic study on a bacterium like Staphylococcus aureus exposed to this compound would likely reveal significant changes in several key protein categories. The primary interaction is expected to be with the cell membrane, but downstream effects can impact a wide array of intracellular functions.
Mass spectrometry is a central technique in these analyses. In a typical workflow, proteins from treated and untreated bacterial cells are extracted and digested into smaller peptide fragments. These fragments are then separated and analyzed by a mass spectrometer, which measures their mass-to-charge ratio. By searching the resulting data against protein databases, the proteins can be identified and their relative abundance in the two samples can be compared. This label-free quantitative proteomics approach can reveal which proteins are upregulated or downregulated in response to the AMP. conicet.gov.ar
Interactive Table:
Table 1: Predicted Protein Expression Changes in Bacteria Exposed to this compound| Protein Category | Predicted Change | Cellular Function Implicated | Rationale |
|---|---|---|---|
| Cell Wall/Membrane Synthesis | Downregulated | Inhibition of cell envelope maintenance | AMPs that disrupt the membrane often interfere with the synthesis of new membrane and cell wall components. frontiersin.org |
| Protein Synthesis (e.g., Ribosomal proteins) | Downregulated | Inhibition of translation | Cellular stress and damage can lead to a global shutdown of energetically expensive processes like protein synthesis. frontiersin.org |
| Energy Metabolism (e.g., ATP synthase subunits) | Downregulated | Disruption of cellular energy production | Membrane depolarization caused by pore formation dissipates the ion gradients necessary for ATP synthesis. |
| Stress Response Proteins (e.g., Heat shock proteins) | Upregulated | Attempt to repair protein damage | The cell attempts to refold or degrade damaged proteins caused by the peptide's activity. nih.gov |
| DNA Repair Enzymes | Upregulated | Response to DNA damage | Some AMPs can translocate into the cell and interact with intracellular targets like DNA, triggering a repair response. nih.gov |
Future Research Directions and Unanswered Questions
The study of this compound and related amphibian peptides is an active field, yet many questions remain. Future research will likely focus on bridging the gap between our understanding of their structure and their precise biological function, as well as overcoming challenges related to their potential applications.
One of the most significant knowledge gaps is the lack of specific research on this compound itself, with most studies focusing on the more abundant Maculatin 1.1. A primary future direction should be the detailed characterization of this compound, including its specific antimicrobial spectrum, its potency compared to other maculatins, and its unique mechanism of action.
Key unanswered questions and future research priorities include:
Elucidating Intracellular Targets: While the primary mechanism of maculatins is understood to be membrane disruption, it is not clear if they possess secondary intracellular targets after entering the cell. farmaciajournal.com Future studies could use proteomic and molecular techniques to identify if this compound interacts with specific proteins, enzymes, or nucleic acids, which could reveal additional mechanisms of action. researchgate.net
Understanding the Pore Structure: The exact structure of the pores formed by maculatins is still debated. Coarse-grained molecular dynamics simulations of Maculatin 1.1 suggest the formation of cooperative peptide aggregates that disrupt the membrane, rather than a well-defined barrel-stave or toroidal pore. nih.govnih.gov Further computational and experimental studies, such as solid-state NMR on this compound, are needed to resolve the fine details of its membrane interaction and whether it induces membrane curvature or forms distinct pores. conicet.gov.arnih.gov
Regulation and Biosynthesis: The specific genetic and environmental triggers for this compound expression in Litoria genimaculata are unknown. Transcriptomic studies that analyze gene expression in response to different pathogens or environmental stressors would provide valuable insight into its role in the frog's innate immunity.
Overcoming Therapeutic Challenges: For any AMP to move beyond basic research, significant hurdles must be overcome. nih.gov These include their potential toxicity to host cells at high concentrations, their susceptibility to degradation by proteases in a clinical setting, and the high cost of production. frontiersin.orgfarmaciajournal.com Future research will involve peptide engineering—such as amino acid substitutions or cyclization—to enhance stability and selectivity, and the development of novel nanoformulation delivery systems to protect the peptide and deliver it effectively to the site of infection. nih.govresearchgate.net
Interactive Table:
Table 2: Key Unanswered Questions and Future Research Approaches for this compound| Unanswered Question | Proposed Research Direction | Methodology/Technique | Potential Impact |
|---|---|---|---|
| What is the precise 3D structure of the this compound-membrane complex? | Structural biology studies of the peptide embedded in model membranes. | Solid-State NMR Spectroscopy, Neutron Reflectometry. scispace.com | Provides a definitive model of the lytic mechanism (e.g., pore vs. carpet). |
| Does this compound have intracellular targets? | Identification of binding partners within the bacterial cell. | Pull-down assays followed by Mass Spectrometry, Proteome Microarrays. nih.gov | Could reveal novel antibacterial mechanisms beyond membrane lysis. |
| What factors regulate the expression of the this compound gene? | Investigate gene expression under different conditions. | Quantitative PCR (qPCR), RNA-Sequencing (Transcriptomics). | Understanding its role in the frog's immune response and ecology. |
| How can the stability and selectivity of this compound be improved? | Design and synthesize peptide analogues with modified properties. | Peptide Synthesis, Site-Directed Mutagenesis, Circular Dichroism. researchgate.net | Development of more robust peptides for potential therapeutic consideration. |
| What is the role of membrane curvature in Maculatin's activity? | Advanced computational modeling of peptide-lipid interactions. | Coarse-Grained Molecular Dynamics (CG-MD) Simulations. conicet.gov.arnih.gov | Clarifies whether activity is driven by pore formation or inducing mechanical stress on the membrane. |
Q & A
Q. Q1. What experimental methodologies are most effective for characterizing the structure-function relationship of Maculatin 1.4?
Answer:
- Circular Dichroism (CD) Spectroscopy is critical for analyzing secondary structures (e.g., α-helical content) under varying conditions (pH, temperature) .
- NMR Spectroscopy resolves tertiary interactions and dynamic behavior in membrane-mimetic environments .
- Minimum Inhibitory Concentration (MIC) Assays quantify antimicrobial efficacy against Gram-negative/positive bacteria, with protocols requiring standardized bacterial strains and growth media .
Table 1: Common Techniques for Structural Analysis
| Technique | Application | Limitations |
|---|---|---|
| CD Spectroscopy | Secondary structure determination | Limited to soluble/partially folded states |
| Solid-State NMR | Membrane-bound peptide dynamics | Requires isotopic labeling |
| MIC Assays | Antimicrobial potency | Strain-specific variability |
Q. Q2. How do researchers validate the antimicrobial mechanisms of this compound?
Answer:
- Liposome Leakage Assays simulate membrane disruption using fluorescent dyes (e.g., calcein) to measure pore formation kinetics .
- Electrophysiology (e.g., planar lipid bilayer studies) quantifies ion channel activity and voltage-dependent effects .
- Confocal Microscopy with fluorescently tagged peptides visualizes localization in bacterial membranes .
Methodological Note: Controls must include non-antimicrobial peptides and lipid compositions mimicking bacterial vs. mammalian membranes to assess selectivity .
Advanced Research Questions
Q. Q3. How can contradictions in this compound’s cytotoxicity data across studies be resolved?
Answer:
- Source Analysis: Compare experimental variables (e.g., cell lines, peptide purity, solvent systems). For example, HEK293 cells show higher tolerance than red blood cells due to membrane cholesterol content .
- Statistical Harmonization: Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data while accounting for heterogeneity .
- Dosage Standardization: Report peptide concentrations in molarity (not µg/mL) to enable cross-study comparisons .
Q. Q4. What strategies optimize this compound’s therapeutic index in preclinical models?
Answer:
- Sequence Modification: Substitute residues at positions 5 (Gly→Ala) and 12 (Leu→Lys) to enhance selectivity for bacterial membranes .
- Delivery Systems: Encapsulate peptides in liposomes or nanoparticles to reduce renal clearance and improve biodistribution .
- Toxicokinetic Profiling: Use LC-MS/MS to track peptide degradation in serum and correlate with toxicity thresholds .
Q. Q5. How do researchers address reproducibility challenges in synthesizing this compound?
Answer:
- Solid-Phase Peptide Synthesis (SPPS):
- Quality Control: Validate identity via MALDI-TOF MS and purity via analytical HPLC (>98% purity threshold) .
Table 2: Common Synthesis Pitfalls and Solutions
| Issue | Solution |
|---|---|
| Truncated sequences | Double coupling for sterically hindered residues |
| Oxidation of Met residues | Use degassed solvents and inert atmosphere |
Q. Q6. What computational frameworks predict this compound’s interactions with microbial vs. host membranes?
Answer:
- Molecular Dynamics (MD) Simulations: Use GROMACS or NAMD with lipid bilayers (e.g., POPE/POPG for bacterial membranes) to model insertion angles and lipid perturbation .
- Machine Learning: Train classifiers on peptide descriptors (e.g., hydrophobicity, charge density) to predict hemolytic activity .
Note: Validate predictions with experimental data (e.g., circular dichroism for helical stability) .
Q. Q7. How should researchers design studies to evaluate this compound’s resistance potential in bacterial populations?
Answer:
- Serial Passage Assays: Expose bacteria to sub-MIC concentrations over 20–30 generations; monitor MIC shifts and genomic mutations via whole-genome sequencing .
- Checkboard Synergy Assays: Test combinations with conventional antibiotics (e.g., polymyxin B) to identify resistance-delaying synergies .
- Biofilm Models: Use flow-cell systems to assess peptide efficacy against mature biofilms .
Methodological and Ethical Considerations
Q. Q8. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
Answer:
- Nonlinear Regression: Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in Prism) to calculate EC50/IC50 values .
- ANOVA with Tukey’s Post Hoc Test: Compare multiple treatment groups (e.g., peptide variants, controls) .
- Power Analysis: Predefine sample sizes to ensure statistical validity (α=0.05, β=0.2) .
Q. Q9. How can researchers mitigate batch-to-batch variability in peptide synthesis?
Answer:
- Standardized Protocols: Document resin swelling times, coupling durations, and cleavage conditions .
- Interlaboratory Validation: Share samples with collaborating labs for independent purity/activity testing .
- Stability Studies: Store lyophilized peptides at -80°C with desiccants to prevent degradation .
Q. Q10. What ethical guidelines govern in vivo testing of this compound derivatives?
Answer:
- 3R Principles (Replacement, Reduction, Refinement): Prioritize in vitro models (e.g., organoids) before rodent studies .
- IACUC Approval: Ensure protocols minimize distress (e.g., endpoint criteria for infection models) .
- Data Transparency: Report negative results (e.g., toxicity in specific organs) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
